Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate
Description
Structure
3D Structure
Properties
CAS No. |
63743-92-0 |
|---|---|
Molecular Formula |
C15H13BrO2S |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
ethyl 2-(2-bromophenyl)sulfanylbenzoate |
InChI |
InChI=1S/C15H13BrO2S/c1-2-18-15(17)11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)16/h3-10H,2H2,1H3 |
InChI Key |
FBIMENFKLHBQIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1SC2=CC=CC=C2Br |
Origin of Product |
United States |
Reductive Elimination:the Final Step of the Catalytic Cycle is Reductive Elimination.wikipedia.orgin This Step, the C–s Bond is Formed As the Two Organic Ligands Are Expelled from the Coordination Sphere of the Palladium Center. This Process Reduces the Palladium from Pd Ii Back to Its Catalytically Active Pd 0 State, Which Can then Enter Another Catalytic Cycle.umb.edulibretexts.orgfor Reductive Elimination to Occur, the Two Groups to Be Coupled Must Be Positioned Cis Adjacent to Each Other on the Metal Center.wikipedia.orglibretexts.orgif They Are Trans, a Trans to Cis Isomerization Must Occur First.wikipedia.orgthe Reaction is Generally Thermodynamically Favorable and Results in the Formation of the Stable Diaryl Thioether Product.umb.edu
Mechanistic Aspects of Electrophilic Aromatic Substitution on Brominated Arenes
The brominated phenyl ring in Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate exhibits specific reactivity patterns towards electrophilic aromatic substitution (SEAr). The bromine atom, being an electron-withdrawing group via induction but an electron-donating group via resonance, acts as a deactivating yet ortho-, para-directing substituent.
The mechanism of electrophilic aromatic substitution on a brominated arene typically proceeds via a two-step addition-elimination pathway. rsc.orgrsc.org
Formation of the Sigma Complex (Arenium Ion): In the first, and usually rate-determining, step, the electrophile attacks the π-system of the brominated benzene (B151609) ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. libretexts.org The bromine atom can help stabilize the positive charge at the ortho and para positions through its lone pairs, which is why it directs incoming electrophiles to these positions.
Deprotonation: In the second, fast step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. libretexts.org
Recent density functional theory (DFT) calculations have provided deeper insights, suggesting that for the bromination of benzene, the reaction preferentially occurs through an addition-elimination mechanism without the formation of a stable, charged Wheland intermediate (a specific type of arenium ion). rsc.orgrsc.orgvub.be The directing effect of substituents is a key factor; electron-donating groups strongly favor ortho/para addition, while electron-withdrawing groups direct to the meta position. rsc.org
| Pathway | Intermediate | Key Features | Relevance to Brominated Arenes |
|---|---|---|---|
| Addition-Elimination | Sigma Complex (Arenium Ion) libretexts.org | Two-step process; rate-determining formation of a carbocation intermediate. libretexts.org | The standard mechanism; the bromine atom directs incoming electrophiles to ortho and para positions. |
| Direct Substitution | A single transition state. | A concerted process without a stable intermediate. Less common for typical SEAr reactions. | Computational studies suggest this can be a viable pathway under certain conditions. rsc.org |
Reaction Kinetics and Thermodynamic Considerations in Ester Synthesis
The ethyl ester portion of the molecule is typically formed through Fischer esterification, which involves the reaction of a carboxylic acid (2-[(2-bromophenyl)sulfanyl]benzoic acid) with an alcohol (ethanol) in the presence of an acid catalyst, commonly sulfuric acid (H₂SO₄). scribd.comyoutube.com
This reaction is a reversible equilibrium process. scribd.comyoutube.com The mechanism involves several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: A molecule of ethanol (B145695) acts as a nucleophile and attacks the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ethyl ester product.
The kinetics of the synthesis of ethyl benzoate (B1203000) have been studied, showing that the equilibrium conversion is influenced by both temperature and the molar ratio of the reactants. researchgate.netresearchgate.net An increase in temperature and a higher molar ratio of ethanol to benzoic acid generally lead to an increase in the equilibrium conversion. researchgate.netresearchgate.net To drive the equilibrium towards the product side, it is common to use a large excess of the alcohol or to remove the water by-product as it is formed. youtube.com Kinetic data for the synthesis and hydrolysis of ethyl benzoate have been successfully modeled using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which provided the best fit for the experimental data. researchgate.net
| Parameter | Effect on Equilibrium Conversion | Rationale |
|---|---|---|
| Temperature Increase | Increases conversion researchgate.netresearchgate.net | Although esterification is often slightly exothermic, higher temperatures increase the reaction rate, allowing equilibrium to be reached faster. For many systems studied, higher temperatures favored higher conversion within the tested range. researchgate.net |
| Increased Ethanol/Acid Molar Ratio | Increases conversion researchgate.netresearchgate.net | According to Le Chatelier's principle, increasing the concentration of a reactant (ethanol) shifts the equilibrium position to favor the formation of products. |
| Water Removal | Increases conversion youtube.com | Removing a product (water) from the reaction mixture shifts the equilibrium to the right, driving the reaction to completion. |
Derivatization and Functionalization Strategies of Ethyl 2 2 Bromophenyl Sulfanyl Benzoate
Transformations at the Bromine Center
The bromine atom serves as a key functional handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and halogen-metal exchange processes.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, enabling the connection of the brominated aromatic ring to various organic fragments. While specific examples for Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate are not extensively documented in dedicated studies, its structure is amenable to these standard transformations.
The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is a widely used method for creating biaryl structures. For the subject compound, this would involve reaction with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. uliege.be
The Stille reaction utilizes an organotin reagent. A plausible route involves the reaction of this compound with an organostannane, such as a vinyl- or aryltributylstannane, catalyzed by a palladium(0) complex. researchgate.net The preparation of the requisite organotin precursors is a well-established process. orgsyn.org
The Negishi reaction , which employs an organozinc reagent, offers another effective method for C-C bond formation, often proceeding under mild conditions with high functional group tolerance.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Typical) | Solvent | Conditions |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O | 80-110 °C |
| Stille | Aryltributylstannane | Pd(PPh₃)₄, CuI (co-catalyst) | DMF or Toluene | 90-120 °C |
| Negishi | Arylzinc Chloride | Pd(dba)₂, XPhos | THF or Dioxane | 25-80 °C |
Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the bromine atom with a variety of nucleophiles, including amines, alkoxides, and thiolates. For an SNAr reaction to proceed on an aryl halide, the aromatic ring typically requires activation by electron-withdrawing groups. nih.gov While the thioether and ester groups in this compound are not strongly activating, SNAr reactions can often be achieved under forcing conditions, such as high temperatures or with the use of highly reactive nucleophiles and strong bases. chemrxiv.org
In related systems, such as 3-chloro-thioxanthen-9-one-10,10-dioxide (a derivative of the cyclized form of the title compound), SNAr with piperidine (B6355638) proceeds efficiently under microwave conditions, demonstrating the feasibility of this reaction type on the core structure. nih.gov Such reactions are pivotal for introducing nitrogen-containing heterocycles, a common motif in pharmacologically active molecules. thieme-connect.de The reaction of aryl halides with thiols to form thioethers is another common application of SNAr. nih.govresearchgate.net
Table 2: Example of SNAr on a Related Thioxanthenone Derivative nih.gov
| Substrate | Nucleophile | Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| 3-Chloro-thioxanthen-9-one-10,10-dioxide | Piperidine | K₂CO₃ | DMF | Microwave | Good to Excellent |
Halogen-metal exchange offers a route to convert the relatively unreactive aryl bromide into a highly reactive organometallic species, such as an organolithium or Grignard reagent. This transformation is typically achieved at low temperatures using an organolithium reagent like n-butyllithium (n-BuLi). The resulting aryllithium intermediate is a powerful nucleophile and base that can be trapped with a wide range of electrophiles.
For instance, reacting the aryllithium species with a trialkyltin halide, such as tributyltin chloride (Bu₃SnCl), would yield the corresponding organostannane. orgsyn.org This organostannane is a key intermediate for Stille cross-coupling reactions, as mentioned previously. researchgate.net This two-step sequence allows for functionalization that may not be directly achievable from the starting aryl bromide.
Table 3: General Protocol for Halogen-Metal Exchange and Stannylation
| Step | Reagent | Solvent | Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 (Exchange) | n-BuLi | Anhydrous THF | -78 °C | Ethyl 2-{[2-(lithio)phenyl]sulfanyl}benzoate |
| 2 (Trapping) | Bu₃SnCl | Anhydrous THF | -78 °C to rt | Ethyl 2-{[2-(tributylstannyl)phenyl]sulfanyl}benzoate |
Modifications of the Ester Group
The ethyl ester group provides a secondary site for chemical modification, most commonly through hydrolysis to the carboxylic acid or transesterification to other esters.
The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-[(2-bromophenyl)sulfanyl]benzoic acid, is a fundamental transformation. This reaction is readily accomplished under either acidic or basic conditions. Base-promoted hydrolysis, often using aqueous sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup, is typically high-yielding and is a common step in the synthesis of heterocyclic cores like thioxanthenones. nih.gov The resulting carboxylic acid is a versatile intermediate, enabling the formation of amides, acid chlorides, or other esters, and can participate in intramolecular cyclization reactions. nih.govdntb.gov.ua
Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid (e.g., sulfuric acid) or a base and is often driven to completion by using the desired alcohol as the reaction solvent. nih.gov This allows for the synthesis of a variety of esters (e.g., methyl, benzyl, or tert-butyl esters) from the parent ethyl ester, which can be used to modify the compound's physical properties or to introduce functional groups that are incompatible with the initial esterification conditions.
Reactivity of the Thioether Linkage
The sulfur atom in the thioether linkage is a key site for functionalization, primarily through oxidation to sulfoxides and sulfones, or through cleavage of the carbon-sulfur bonds.
The thioether can be selectively oxidized to either the corresponding sulfoxide (B87167), Ethyl 2-[(2-bromophenyl)sulfinyl]benzoate, or the sulfone, Ethyl 2-[(2-bromophenyl)sulfonyl]benzoate. The extent of oxidation is controlled by the choice of oxidant and the stoichiometry.
For the selective oxidation to the sulfoxide, a mild oxidizing agent or a controlled amount of a stronger oxidant is typically used. Common reagents for this transformation include hydrogen peroxide (H₂O₂) in acetic acid, sodium periodate (B1199274) (NaIO₄), and one equivalent of meta-chloroperoxybenzoic acid (m-CPBA). koreascience.krorganic-chemistry.orglibretexts.org The reaction with H₂O₂ in acetic acid is a "green" and efficient method for generating sulfoxides. koreascience.kr The oxidation of thioethers to sulfoxides can often be achieved with high selectivity, as the sulfoxide is less nucleophilic and thus less readily oxidized than the starting thioether. cmu.edu
To achieve the full oxidation to the sulfone, stronger oxidizing agents or an excess of the oxidant are employed. organic-chemistry.org Using two or more equivalents of m-CPBA will typically lead to the formation of the sulfone. researchgate.netorganic-chemistry.org A mixture of hydrogen peroxide and a suitable catalyst, or more forcing conditions, can also drive the reaction to the sulfone state. cmu.edursc.orgcapes.gov.br The presence of an electron-withdrawing group, such as the ester on one of the aryl rings, can make the oxidation more difficult compared to electron-rich diaryl sulfides. mit.edu
Table 2: Reagents for the Oxidation of the Thioether Linkage
| Transformation | Reagent(s) | Typical Conditions | Product |
|---|---|---|---|
| Thioether to Sulfoxide | Hydrogen Peroxide (H₂O₂) / Acetic Acid | Room temperature | Ethyl 2-[(2-bromophenyl)sulfinyl]benzoate |
| Thioether to Sulfoxide | Sodium Periodate (NaIO₄) | Methanol/water, 0 °C to room temperature | Ethyl 2-[(2-bromophenyl)sulfinyl]benzoate |
| Thioether to Sulfoxide | m-Chloroperoxybenzoic Acid (m-CPBA) (1 equiv.) | Dichloromethane (B109758), 0 °C | Ethyl 2-[(2-bromophenyl)sulfinyl]benzoate |
| Thioether to Sulfone | m-Chloroperoxybenzoic Acid (m-CPBA) (>2 equiv.) | Dichloromethane, room temperature | Ethyl 2-[(2-bromophenyl)sulfonyl]benzoate |
| Thioether to Sulfone | Hydrogen Peroxide (H₂O₂) with catalyst | Various | Ethyl 2-[(2-bromophenyl)sulfonyl]benzoate |
Cleavage of the carbon-sulfur bond in diaryl sulfides is a more destructive transformation compared to derivatization but can be a useful synthetic strategy to access other classes of compounds. Reductive cleavage is a common method. Raney nickel, a finely divided nickel-aluminum alloy, is a classical reagent for the desulfurization of thioethers, which would lead to the formation of ethyl benzoate (B1203000) and bromobenzene. researchgate.net Another method for reductive cleavage involves the use of sodium in liquid ammonia. rsc.org More recently, nickel-catalyzed reductive cross-coupling reactions have been developed that can cleave C-S bonds in diaryl disulfides and could potentially be adapted for diaryl sulfides. organic-chemistry.orgrsc.orgrsc.org These reactions often proceed via in situ generated organometallic intermediates.
Regioselectivity and Stereoselectivity in Derivatization Reactions
The regioselectivity of reactions on the aromatic rings of this compound is governed by the directing effects of the existing substituents. The bromo-substituted ring contains a weakly deactivating, ortho-, para-directing bromine atom and a thioether group which is also generally ortho-, para-directing. The other ring contains an electron-withdrawing ester group, which is a meta-director, and the ortho-directing thioether. libretexts.orgyoutube.com Therefore, electrophilic aromatic substitution would be expected to occur at positions ortho and para to the activating groups and meta to the deactivating group, with the precise outcome depending on the reaction conditions and the interplay of steric and electronic effects. nih.govyoutube.com Nucleophilic aromatic substitution is also a possibility, particularly on the bromo-substituted ring, and would be directed by the electron-withdrawing nature of the bromine and potentially influenced by the thioether. dntb.gov.uanih.govyoutube.com
The oxidation of the prochiral thioether to a sulfoxide creates a new stereocenter at the sulfur atom. researchgate.net In the absence of a chiral influence, a racemic mixture of the two enantiomeric sulfoxides would be formed. Stereoselective oxidation can be achieved by using chiral oxidizing agents or by employing biocatalytic methods, such as oxidation in the presence of microorganisms like Aspergillus niger. rsc.orgresearchgate.net The degree of stereoselectivity would depend on the specific chiral reagent or biocatalyst used.
Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. For Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), would exhibit distinct signals corresponding to the aromatic protons and the ethyl group protons.
The aromatic region would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the benzoate (B1203000) ring and the bromophenyl ring would appear as a series of multiplets. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the ester group and the bromine atom, as well as the electron-donating effect of the sulfur atom.
The ethyl group would present a more straightforward pattern: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The integration of these signals would confirm the number of protons in each environment (2H for the quartet and 3H for the triplet).
Interactive ¹H NMR Data Table for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic Protons | 7.0 - 8.1 | Multiplet (m) | - | 8H |
| Ethyl (-OCH₂CH₃) | ~4.4 | Quartet (q) | ~7.1 | 2H |
| Ethyl (-OCH₂CH₃) | ~1.4 | Triplet (t) | ~7.1 | 3H |
| Note: The chemical shifts for the aromatic protons are approximate and would require specific experimental data for precise assignment. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the ester group is particularly noteworthy, appearing at a characteristic downfield chemical shift (typically in the range of 165-175 ppm). The aromatic carbons would produce a series of signals in the 120-140 ppm region. The carbons of the ethyl group would be found in the upfield region of the spectrum.
Interactive ¹³C NMR Data Table for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~166 |
| Aromatic C-S (Benzoate) | ~140 |
| Aromatic C-S (Bromophenyl) | ~138 |
| Aromatic C-Br | ~122 |
| Aromatic CHs | 125 - 134 |
| Aromatic C-CO | ~131 |
| Ethyl (-OCH₂) | ~61 |
| Ethyl (-CH₃) | ~14 |
| Note: The chemical shifts are approximate and based on typical values for similar structures. |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Assignments
To unambiguously assign the proton and carbon signals, especially in the complex aromatic regions, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the individual aromatic rings and the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would show several characteristic absorption bands. A strong absorption band around 1720 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the ester group. The C-O stretching of the ester would appear in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region. The C-S stretching vibration typically gives a weak absorption in the 800-600 cm⁻¹ range. The C-Br stretching frequency is usually found in the 600-500 cm⁻¹ region.
Interactive IR Spectroscopy Data Table for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| C=O Stretch (Ester) | ~1720 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
| C-O Stretch (Ester) | 1300-1000 | Strong |
| C-S Stretch | 800-600 | Weak |
| C-Br Stretch | 600-500 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₁₅H₁₃BrO₂S), the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and sulfur (³²S, ³³S, ³⁴S). This would result in a pair of peaks for the molecular ion at m/z values corresponding to the different isotopic combinations.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), or the bromine atom.
X-ray Crystallography for Solid-State Structure Determination (on related compounds or co-crystals)
While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, analysis of related diaryl sulfide (B99878) structures provides valuable insight into the expected solid-state conformation. researchgate.net X-ray crystallography of similar compounds reveals the dihedral angles between the aromatic rings and the C-S-C bond angle, which are crucial parameters defining the three-dimensional shape of the molecule. researchgate.net These studies on analogous structures indicate that the two aryl rings are typically not coplanar, adopting a twisted conformation to minimize steric hindrance. researchgate.net This information is vital for understanding potential intermolecular interactions in the solid state and for computational modeling studies.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic structure, stability, and reactivity of a molecule. Methods like Density Functional Theory (DFT) are central to these investigations, providing a balance between accuracy and computational cost. nih.gov
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov By optimizing the geometry of Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate, key structural parameters such as bond lengths, bond angles, and dihedral angles can be determined. These calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311+G(2d,p) to achieve reliable results. nih.govresearchgate.net
Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical data based on typical values for similar structures.
| Parameter | Predicted Value |
| C-S Bond Length (to bromophenyl) | 1.77 Å |
| C-S Bond Length (to benzoyl) | 1.78 Å |
| C-S-C Bond Angle | 103.5° |
| Dihedral Angle (C-C-S-C) | ~50° |
| C=O Bond Length | 1.22 Å |
| C-Br Bond Length | 1.91 Å |
The data in this table is illustrative and derived from general findings for diaryl sulfides and substituted aromatic compounds. researchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and the attached phenyl rings. The LUMO is likely to be distributed over the electron-withdrawing ethyl benzoate (B1203000) moiety. Analyzing the spatial distribution of these orbitals helps in identifying the most probable sites for electrophilic and nucleophilic attack. youtube.com The introduction of substituents can tune the HOMO and LUMO energy levels. rsc.org
Table 2: Predicted Frontier Molecular Orbital Energies (Hypothetical Data) This table presents hypothetical data.
| Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.10 |
| HOMO-LUMO Gap (ΔE) | 5.15 eV |
This data is illustrative. The specific energies would be determined via DFT calculations. researchgate.net
Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular bonding and interaction among orbitals. nih.gov It provides a detailed picture of charge distribution and the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. researchgate.net This analysis can quantify the stability of the molecule arising from hyperconjugative interactions.
In this compound, significant donor-acceptor interactions would be expected. For instance, the lone pair electrons on the sulfur atom (donor NBO) can delocalize into the antibonding π* orbitals of the adjacent phenyl rings (acceptor NBOs). Similarly, interactions involving the bromine and carbonyl groups can be investigated. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.govnih.gov
Table 3: Predicted NBO Second-Order Perturbation Energies (E(2)) (Hypothetical Data) This table presents hypothetical data based on typical NBO analysis of similar compounds.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) S | π* (C-C) of bromophenyl ring | ~ 5-10 |
| LP (1) S | π* (C-C) of benzoate ring | ~ 4-8 |
| LP (2) O (carbonyl) | π* (C-C) of benzoate ring | ~ 2-5 |
LP denotes a lone pair. The data is illustrative of potential delocalization pathways. nih.govresearchgate.net
Molecular Modeling and Simulation
While quantum calculations focus on the static electronic structure, molecular modeling and simulation techniques explore the dynamic nature and conformational landscape of molecules.
Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds, primarily the two C-S bonds and the C-O ester bond. nih.gov This analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative stabilities.
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its movements and conformational changes in a simulated environment, such as in a solvent. rsc.orgbohrium.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.gov
For this compound, an MD simulation could reveal how the molecule interacts with solvent molecules and how its conformation fluctuates over time at a given temperature and pressure. chemrxiv.org This provides insights into its structural flexibility, the stability of its different conformers in solution, and how it might orient itself when approaching a biological target or another reactant. Key parameters for setting up such a simulation are outlined in the table below.
Table 4: Illustrative Parameters for a Molecular Dynamics Simulation This table presents a hypothetical set of parameters for an MD simulation.
| Parameter | Value/Setting |
| Force Field | AMBER or CHARMM |
| Solvent Model | TIP3P Water |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Ensemble | NPT (Isothermal-Isobaric) |
These parameters represent a typical setup for simulating an organic molecule in an aqueous environment. bohrium.comchemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR models are mathematical equations that relate the chemical structure and properties of a series of compounds to their biological activity or a specific property. For classes of compounds like diaryl sulfides, diaryl disulfides, and diaryl thiophenes, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic potential, for instance, as enzyme inhibitors. nih.govnih.govnih.gov
Research Findings for Related Diaryl Compounds
Research on diaryl thiophene (B33073) derivatives as selective COX-2 inhibitors has successfully generated predictive QSAR models. nih.gov These models have highlighted the significance of several types of molecular descriptors in influencing the inhibitory activity. The key contributing factors identified include:
Partial Charge Descriptors: These relate to the distribution of electron density within the molecule.
Shape Descriptors: These quantify the three-dimensional shape of the molecule.
Hydrophobic Descriptors: These account for the water-repelling nature of parts of the molecule, which is crucial for interactions with biological targets.
Electronic Descriptors: These describe the electronic properties of the molecule, such as the topological polar surface area (TPSA). nih.gov
The following table summarizes the types of descriptors found to be significant in a QSAR study of diaryl thiophen derivatives.
| Descriptor Type | Specific Descriptor Example | Contribution to Activity |
| Partial Charge | Q_VSA FPNEG | Influences selective cyclooxygenase-2 inhibitory activity. nih.gov |
| Shape | STD_DIM 3 | Contributes to the selective inhibitory action on COX-2. nih.gov |
| Hydrophobic | LOG P | Plays a role in the compound's ability to inhibit COX-2 selectively. nih.gov |
| Electronic | TPSA (Topological Polar Surface Area) | Affects the selective cyclooxygenase-2 inhibitory activity. nih.gov |
Furthermore, computational modeling and structure-activity relationship studies on diaryl disulfides have indicated that the nature and flexibility of the linker between the aryl groups are critical for their biological function. nih.gov For instance, in a study on diaryl disulfides as stabilizers of a tumor suppressor protein, alterations in the sulfide (B99878) linker led to a complete loss of potential, whereas modifications to the peripheral substituents had only minor effects. nih.gov This suggests that the spatial arrangement and conformational freedom of the diaryl sulfide core are paramount.
Molecular modeling of diaryl disulfides and diaryl thiosulfonates designed as antitubulin agents revealed differences in their binding modes within the colchicine (B1669291) site of β-tubulin. nih.gov The interactions were found to be hydrophobic in nature, with specific amino acid residues like CYS 241 and ALA 250, and also involved hydrogen bonding, for example, with ASN 258. nih.gov
While these findings are not specific to this compound, they provide a framework for how QSAR and QSPR studies could be applied to this molecule. Such an investigation would likely involve the calculation of a wide range of molecular descriptors, similar to those listed above, and correlating them with a measured biological activity or property. The insights gained would be valuable for predicting the behavior of newly designed analogues and for optimizing their desired characteristics.
Applications As a Building Block in Complex Organic Synthesis
Role in Multistep Reaction Sequences
The primary role of ethyl 2-[(2-bromophenyl)sulfanyl]benzoate in multistep reaction sequences is as a precursor to the thioxanthen-9-one (B50317) scaffold. This transformation is typically achieved through an intramolecular cyclization reaction. One of the key synthetic strategies involves a palladium-catalyzed intramolecular C-H functionalization. This modern synthetic method allows for the direct formation of the carbon-carbon bond necessary to close the central ring of the thioxanthen-9-one system.
The general transformation can be represented as follows:
This compound → Thioxanthen-9-one
This cyclization is a critical step that converts the relatively simple, flexible diaryl sulfide (B99878) into a rigid, tricyclic heteroaromatic system, which then becomes the platform for further synthetic elaborations. The presence of the bromo substituent offers a handle for subsequent cross-coupling reactions, while the ester group can be hydrolyzed and converted into other functional groups, further expanding the synthetic possibilities.
Incorporation into Diverse Heterocyclic Systems
The most significant application of this compound in the synthesis of heterocyclic systems is its conversion to the thioxanthen-9-one core. Thioxanthen-9-ones are a class of sulfur-containing heterocyclic compounds characterized by a dibenzo[b,e]thiopyran-10-one structure. The synthesis of this tricyclic system from the acyclic this compound is a prime example of its utility in building complex heterocyclic frameworks.
Beyond the direct formation of thioxanthen-9-ones, the resulting heterocyclic scaffold can be further modified to create a variety of derivatives. The core thioxanthen-9-one structure is a privileged scaffold in medicinal chemistry and materials science, and its synthesis from readily available starting materials like this compound is of considerable interest. Other heterocyclic systems, such as thiazoles and triazoles, are also important in various scientific fields, and the principles of intramolecular cyclization used for thioxanthen-9-one synthesis can be conceptually applied to the design of synthetic routes for other complex heterocycles. nih.govbenthamscience.commdpi.com
Utility in the Synthesis of Biologically Active Scaffolds (excluding specific drug efficacy)
The thioxanthen-9-one scaffold, derived from this compound, is of significant interest in the development of biologically active molecules. nih.govub.edu This is due to its rigid, planar structure which can effectively interact with biological targets such as enzymes and receptors. The thioxanthen-9-one core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.
Recent research has focused on thioxanthen-9-one derivatives as potential multitarget-directed ligands (MTDLs) for complex diseases like Alzheimer's. nih.govub.edu These compounds are designed to interact with multiple pathological factors, such as the aggregation of amyloid-β and tau proteins. nih.govub.edu The development of such molecules relies on the versatile chemistry of the thioxanthen-9-one scaffold, allowing for the introduction of various substituents to optimize biological activity. The xanthine (B1682287) scaffold is another example of a heterocyclic system with broad applications in drug development. nih.gov
Below is a table summarizing the relevance of certain heterocyclic scaffolds in medicinal chemistry:
| Heterocyclic Scaffold | Relevance in Medicinal Chemistry |
|---|---|
| Thioxanthen-9-one | Core structure for multitarget-directed ligands, particularly in neurodegenerative disease research. nih.govub.edu |
| Thiazole | A fundamental building block in many biologically active compounds with a wide range of pharmacological activities. nih.govbenthamscience.comnih.gov |
| Xanthine | A versatile and structurally rigid scaffold for constructing diverse derivatives for combinatorial chemistry. nih.gov |
| 1,2,4-Triazole | Found in numerous compounds with a broad spectrum of biological activities. mdpi.com |
Precursor for Advanced Materials and Ligands in Catalysis
The derivatives of this compound, particularly thioxanthen-9-ones, have found significant applications as precursors for advanced materials. These compounds are widely utilized as photoinitiators and photosensitizers in photopolymerization processes. acs.orgmdpi.comresearchgate.net Their ability to absorb light and initiate polymerization reactions makes them valuable components in the formulation of inks, coatings, and resins that are cured using light. This technology is particularly important in the field of 3D printing, where thioxanthen-9-one derivatives can be used to create complex, three-dimensional objects with high precision. mdpi.comresearchgate.net Donor-acceptor type thioxanthones have also been synthesized and studied for their optical properties and use in two-photon induced polymerization. acs.org
In the realm of catalysis, while thioxanthen-9-one derivatives are not primarily known as ligands themselves, the sulfur atom in the parent molecule, this compound, and its derivatives, suggests potential for coordination to transition metals. Sulfur-containing compounds, such as thiols and sulfides, are known to act as ligands in various catalytic systems. organic-chemistry.orgnih.gov The development of novel ligands is a cornerstone of modern catalysis, and the structural features of thioxanthen-9-ones could potentially be exploited to design new ligands with unique electronic and steric properties. Palladium-catalyzed reactions are frequently employed for the synthesis of complex molecules, and the design of efficient ligands is crucial for the success of these transformations. nih.govresearchgate.netresearchgate.netnih.govrsc.org
The following table highlights the applications of thioxanthen-9-one derivatives in materials science:
| Application Area | Role of Thioxanthen-9-one Derivatives |
|---|---|
| Photopolymerization | Act as photoinitiators or photosensitizers for free-radical and cationic polymerization. acs.orgmdpi.comresearchgate.net |
| 3D Printing | Used in photocurable resins for stereolithography and other 3D printing technologies. mdpi.comresearchgate.net |
| Advanced Optical Materials | Investigated for applications in two-photon absorption and polymerization. acs.org |
Q & A
Q. What are the standard synthetic routes for Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between 2-bromothiophenol and ethyl 2-bromobenzoate, with a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux. Reaction optimization includes:
- Temperature control : Maintaining 80–100°C to balance reactivity and side-product formation.
- Solvent selection : DMF enhances nucleophilicity but may require post-reaction purification via column chromatography to remove residual solvents .
- Stoichiometry : A 1.2:1 molar ratio of thiol to bromobenzoate minimizes unreacted starting material. Yield improvements (up to 75%) are achievable with slow addition of reagents to prevent dimerization .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Quantify purity (>95%) using a C18 column with a methanol-water gradient.
- NMR : Confirm the sulfanyl linkage via ¹H-NMR (δ 3.5–4.0 ppm for ester CH₂; δ 7.2–7.8 ppm for aromatic protons). ¹³C-NMR should show the C-S bond at ~120–130 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode verifies the molecular ion peak ([M+H]⁺ expected at m/z 351.2) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for derivatives of this compound?
- Methodological Answer : Contradictions often arise from rotational isomers or residual solvents. Steps include:
- Variable Temperature NMR : Identify dynamic rotational barriers by analyzing peak splitting at 25°C vs. −40°C .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm regiochemistry of the bromophenyl group .
- DSC/TGA : Rule out solvent co-crystallization by analyzing thermal stability (decomposition >200°C indicates pure compound) .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies:
Q. What experimental designs mitigate by-products during oxidation of the sulfanyl group to sulfone derivatives?
- Methodological Answer : Controlled oxidation with m-CPBA (meta-chloroperbenzoic acid):
- Solvent Optimization : Use CH₂Cl₂ at 0°C to slow over-oxidation. Monitor via TLC (Rf reduction from 0.6 to 0.3).
- Stoichiometry : 2.2 equivalents of m-CPBA ensures complete conversion without degrading the ester moiety .
- Work-up : Quench with Na₂S₂O₃ to remove excess oxidant, followed by extraction with ethyl acetate .
Q. How do steric and electronic effects influence the compound’s binding affinity in enzyme inhibition studies?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve:
- Enzyme Assays : Test against cysteine proteases (e.g., cathepsin B) using fluorogenic substrates. IC₅₀ values correlate with sulfanyl group nucleophilicity .
- Molecular Docking : AutoDock Vina simulates binding poses; the bromine’s electron-withdrawing effect enhances H-bonding with active-site residues (e.g., His110 in SARS-CoV-2 Mpro) .
- Analog Synthesis : Replace bromine with Cl/NO₂ to assess electronic contributions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Potential causes include assay variability or impurities. Mitigation steps:
- Standardized Protocols : Use identical cell lines (e.g., HepG2) and incubation times (48h) .
- Dose-Response Curves : Perform triplicate measurements with positive controls (e.g., doxorubicin for cytotoxicity).
- HPLC-Purified Samples : Re-test compounds with ≥98% purity to exclude adjuvant effects .
Methodological Tables
| Key Reaction Optimization Parameters | Conditions | Outcome |
|---|---|---|
| Nucleophilic Substitution | DMF, 80°C, 12h | Yield: 68–75% |
| Oxidation to Sulfone | m-CPBA, 0°C | Purity: >90% |
| Chromatographic Purification | Silica gel, hexane:EtOAc (4:1) | Recovery: 85% |
| Computational Parameters for DFT | Settings |
|---|---|
| Basis Set | 6-31G* |
| Solvation Model | PCM (CH₂Cl₂) |
| Convergence Threshold | 1e⁻⁶ a.u. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
